![molecular formula C20H24O5 B12326997 5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one; 3'-Dimethylallylgenistein](/img/structure/B12326997.png)
5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one; 3'-Dimethylallylgenistein
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one, also known as 3’-Dimethylallylgenistein, is a naturally occurring isoflavone. Isoflavones are a class of flavonoids, which are polyphenolic compounds known for their antioxidant properties. This compound is found in various plants and has been studied for its potential health benefits and applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one typically involves the use of starting materials such as genistein and dimethylallyl bromide. The reaction conditions often include the use of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, where the dimethylallyl group is introduced to the genistein molecule .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of isoflavones and their derivatives.
Biology: The compound has been studied for its antioxidant properties and its potential to modulate biological pathways.
Medicine: Research has explored its potential as an anti-cancer agent, particularly in hormone-related cancers such as breast and prostate cancer.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Hormonal Modulation: It can bind to estrogen receptors and modulate their activity, which is particularly relevant in hormone-related cancers.
Signal Transduction: The compound can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Genistein: The parent compound of 3’-Dimethylallylgenistein, known for its estrogenic activity and antioxidant properties.
Daidzein: Another isoflavone with similar biological activities but lacking the dimethylallyl group.
Biochanin A: An O-methylated isoflavone with similar antioxidant and estrogenic properties.
Uniqueness
The presence of the dimethylallyl group in 5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one enhances its lipophilicity and may improve its bioavailability and interaction with biological membranes compared to its parent compound, genistein .
Properties
Molecular Formula |
C20H24O5 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C20H24O5/c1-11(2)3-4-13-7-12(5-6-16(13)22)15-10-25-18-9-14(21)8-17(23)19(18)20(15)24/h3,5-7,10,14,17-19,21-23H,4,8-9H2,1-2H3 |
InChI Key |
XCFGHLSFKCCNFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2=COC3CC(CC(C3C2=O)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


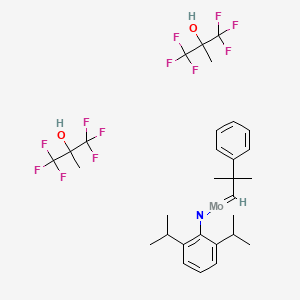
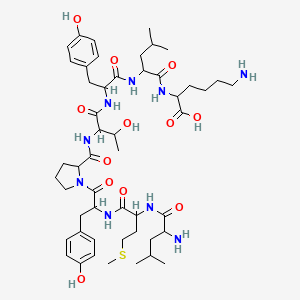
![N-[(1-aminocyclohexyl)methyl]acetamide](/img/structure/B12326938.png)

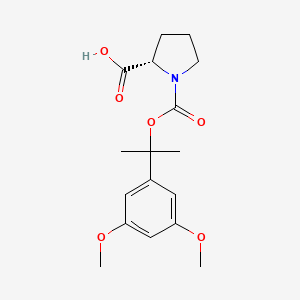
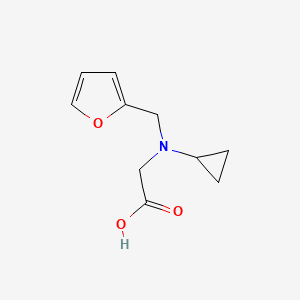
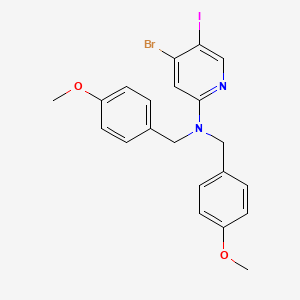
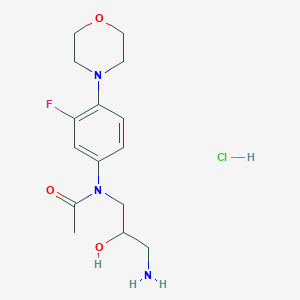

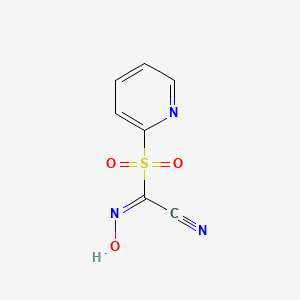
![2-[(3-Methoxy-phenyl)-methyl-amino]-ethanol](/img/structure/B12326992.png)


![2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-ethenylphenoxy)oxane-3,4,5-triol](/img/structure/B12326998.png)
